molecular formula C16H13F2N3S B2471447 3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole CAS No. 731777-85-8

3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole

Cat. No.: B2471447
CAS No.: 731777-85-8
M. Wt: 317.36
InChI Key: HIEGDBRJAYGLNK-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole is a useful research compound. Its molecular formula is C16H13F2N3S and its molecular weight is 317.36. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Potential Antispastic Agent

Compounds from the 1,2,4-triazole series, including isomeric compounds related to 3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole, have shown promise as selective antagonists of strychnine-induced convulsions. Notably, 5-(2-fluorophenyl)-4-methyl-3-(methylthio)-4H-1,2,4-triazole (a compound with structural similarity) was identified as a potent antagonist. These compounds potentially function like glycine receptor agonists and might have applications in treating spasticity. One particular compound, 5-phenyl-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole, reduced the occurrence of hyperreflexia in rats with spinal transections, indicating potential therapeutic benefits in spasticity management, though it didn't interact with certain expected receptors in vitro (Kane et al., 1994).

Analgesic Potential

The triazole family, which includes compounds structurally similar to this compound, has been recognized for its broad biological significance. A series of (benzylideneamino)triazole–thione derivatives of flurbiprofen exhibited significant in vivo analgesic effects. The synthesis of these compounds involved microwave-assisted methods and their structures were established using various spectral methods. Notably, certain compounds demonstrated potent analgesic effects in various assays (Zaheer et al., 2021).

Inhibition of Tyrosinase

Newly designed triazole-based derivatives have shown inhibitory activity against mushroom tyrosinase. One specific compound, N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio) acetamide, exhibited prominent activity and could serve as a novel scaffold for drugs targeting melanogenesis. The interaction profiles of these derivatives with tyrosinase were explored through molecular docking studies (Hassan et al., 2022).

Antimicrobial Activity

Various compounds within the 1,2,4-triazole family have been explored for antimicrobial properties. 2,4-Dichloro-5-fluorophenyl bearing Mannich base derivatives, obtained from triazole Schiff bases, were screened for antimicrobial activity and showed promising results against both bacteria and fungi (Karthikeyan et al., 2006). Additionally, derivatives of 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole demonstrated potential for enzyme inhibition, relevant for diseases like Alzheimer's and diabetes, and the study provided insights into the drug binding mechanism and its mode of action (Saleem et al., 2018).

Properties

IUPAC Name

3-(2-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3S/c1-21-15(13-4-2-3-5-14(13)18)19-20-16(21)22-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEGDBRJAYGLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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